molecular formula C17H30N2O3 B2431944 tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate CAS No. 1091523-98-6

tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate

Cat. No.: B2431944
CAS No.: 1091523-98-6
M. Wt: 310.438
InChI Key: XTBJAWIBQGMJPB-UHFFFAOYSA-N
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Description

tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H30N2O3 and a molecular weight of 310.43 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a cyclohexane ring, and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyclohexanecarbonyl chloride in the presence of a base, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a tool to study biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate
  • This compound analogs
  • Cyclohexanecarbonyl piperidine derivatives

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(cyclohexanecarbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBJAWIBQGMJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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